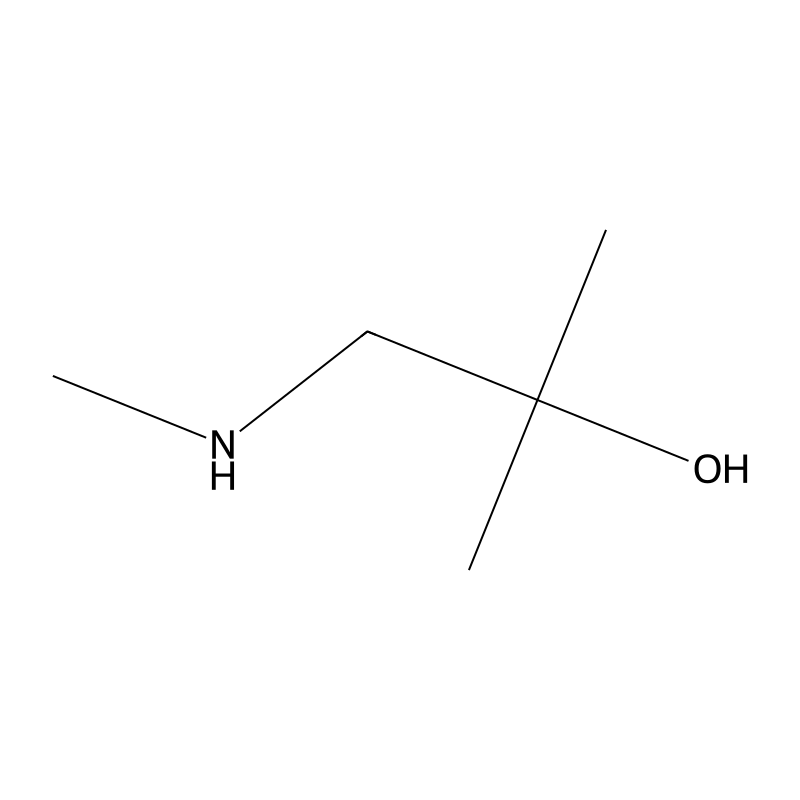

2-Methyl-1-(methylamino)propan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Atmospheric Chemistry

Field: Atmospheric Chemistry

Application: 2-Amino-2-methyl-1-propanol (AMP) is used in a study of the OH-initiated degradation under simulated atmospheric conditions .

Method: The degradation of AMP was investigated in a large atmospheric simulation chamber, employing time-resolved online high-resolution proton-transfer reaction-time-of-flight mass spectrometry (PTR-ToF-MS) and chemical analysis of aerosol online PTR-ToF-MS (CHARON-PTR-ToF-MS) instrumentation, and by theoretical calculations based on M06-2X/aug-cc-pVTZ quantum chemistry results and master equation modeling of the pivotal reaction steps .

Results: The photo-oxidation experiments show 2-amino-2-methylpropanal [CH3C(NH2)(CH3)CHO] as the major gas-phase product and propan-2-imine [(CH3)2C\uE0C8NH], 2-iminopropanol [(CH3)(CH2OH)C NH], acetamide [CH3C(O)NH2], formaldehyde (CH2O), and nitramine 2-methyl-2-(nitroamino)-1-propanol [AMPNO2, CH3C(CH3)(NHNO2)- \uE0C8 CH2OH] as minor primary products .

CO2 Capture

Field: Environmental Science

Application: 2-Amino-2-methyl-1-propanol (AMP) is often used as a moderator to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure .

Method: Different nanofluids were formulated using a two-step method, and a bubbling reactor and an oil bath were used as the experimental setup for absorption/desorption .

Results: The experimental results show that the addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 .

Synthesis of Thiophene-Anthranilamides

Field: Organic Chemistry

Application: 2-Methyl-1-(methylamino)propan-2-ol is used as a general reagent in the synthesis of thiophene-anthranilamides .

Microbial Inhibition

Field: Microbiology

Application: In general, the minimal inhibitory and microbicidal concentrations (MIC and MBC) are used to determine the bioeffect of chemical compounds and natural extracts against selected microbes .

Synthesis of Potent and Orally Active Factor Xa Inhibitors

Field: Pharmaceutical Chemistry

Application: 2-Methyl-1-(methylamino)propan-2-ol is used as a general reagent in the synthesis of thiophene-anthranilamides which act as potent and orally active factor Xa inhibitors .

2-Methyl-1-(methylamino)propan-2-ol, also known as 2-Methylamino-2-methylpropan-1-ol, is an organic compound with the molecular formula and a molecular weight of 103.16 g/mol. It features a branched structure characterized by a methyl group and a methylamino group attached to a propanol backbone. This compound is classified as an alkanolamine and is recognized for its potential applications in various fields, including pharmaceuticals and chemical synthesis .

There is no current information available regarding the mechanism of action of 2-Methyl-1-(methylamino)propan-2-ol in biological systems.

The chemical behavior of 2-Methyl-1-(methylamino)propan-2-ol includes its reactivity with hydroxyl radicals in atmospheric chemistry. Studies indicate that this compound undergoes degradation primarily through hydrogen abstraction from its carbon chains, leading to the formation of various products such as 2-amino-2-methylpropanal and propan-2-imine . Additionally, it can participate in nucleophilic substitution reactions due to the presence of the amine functional group, making it a versatile intermediate in organic synthesis.

The synthesis of 2-Methyl-1-(methylamino)propan-2-ol can be achieved through several methods:

- Hydrogenation of Amino Acids: The compound can be synthesized by the hydrogenation of amino acids such as 2-aminoisobutyric acid.

- Alkylation Reactions: Another method involves alkylating methylamine with appropriate alkyl halides under controlled conditions to yield the desired product .

- Reduction Reactions: The reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride can also produce this compound.

These methods highlight the compound's accessibility through various synthetic pathways.

2-Methyl-1-(methylamino)propan-2-ol has several notable applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including those used for respiratory conditions.

- Chemical Industry: The compound is utilized in the production of surface-active agents and as a buffer component in biochemical applications.

- Cosmetics: Its properties make it suitable for use in cosmetic formulations, particularly as a stabilizing agent.

Interaction studies involving 2-Methyl-1-(methylamino)propan-2-ol have focused on its potential effects on biological systems. Preliminary data suggest that it may interact with neurotransmitter systems, although comprehensive studies are required to confirm these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 2-Methyl-1-(methylamino)propan-2-ol. These include:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 3-Dimethylamino-1,2-propanediol | 623-57-4 | 0.71 |

| 1-Hydroxyethylamino-propan-2-ol | 6579-55-1 | 0.81 |

| 3-Methylazetidin-3-ol hydrochloride | 124668-46-8 | 0.91 |

| Aminomethyl propanol | 124-68-5 | N/A |

These compounds exhibit varying degrees of structural and functional similarity to 2-Methyl-1-(methylamino)propan-2-ol, contributing to its uniqueness in terms of reactivity and application potential.

Molecular Structure and Composition

Molecular Formula and Weight

2-Methyl-1-(methylamino)propan-2-ol possesses the molecular formula C₅H₁₃NO, representing a branched tertiary alcohol with an integrated secondary amine functionality [1] [2] [3]. The compound exhibits a molecular weight of 103.16 grams per mole, which has been consistently reported across multiple analytical databases and chemical suppliers [1] [2] [3]. The structural arrangement consists of five carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom, forming a compact molecular architecture that influences its physical and chemical behavior [1] [4].

The compound is assigned Chemical Abstracts Service registry number 67622-86-0, providing unambiguous identification in chemical literature and commercial applications [1] [2] [3]. The molecular geometry features a quaternary carbon center bearing two methyl substituents, a hydroxyl group, and a methylaminomethyl side chain, creating a sterically hindered yet functionally versatile molecular framework [1] [4].

Structural Isomerism

The compound 2-Methyl-1-(methylamino)propan-2-ol represents one member of a family of constitutional isomers sharing the same molecular formula C₅H₁₃NO [5] [6]. Structural isomerism manifests through variations in the position of functional groups and carbon skeleton arrangements within this chemical family [8]. The target compound differs from its positional isomers through the specific placement of the hydroxyl group at the tertiary carbon position and the methylamino substituent at the primary carbon position [5] [6].

Notable structural isomers include 1-amino-2-methyl-2-propanol, which features the amino group directly attached to the tertiary carbon center, and various methylaminopropanol derivatives with altered substitution patterns [5] [6]. The compound does not possess any chiral centers, distinguishing it from stereoisomeric amino alcohols that exhibit optical activity [8]. This structural characteristic eliminates the possibility of enantiomeric forms, simplifying analytical characterization and synthetic applications [8] [9].

Functional Group Analysis

The molecular structure of 2-Methyl-1-(methylamino)propan-2-ol incorporates two primary functional groups that govern its chemical reactivity and physical properties [1] [4]. The tertiary alcohol functionality, characterized by the hydroxyl group bonded to a carbon atom bearing three alkyl substituents, imparts distinctive solubility characteristics and hydrogen bonding capabilities [1] [4]. This structural feature contributes to the compound's hygroscopic nature and influences its boiling point elevation compared to analogous hydrocarbons [10] [11].

The secondary amine functionality, represented by the methylamino group (-NHCH₃), provides basic character to the molecule with an estimated pKa value of approximately 9.5, similar to other aliphatic amines [12] [13]. The nitrogen atom possesses a lone pair of electrons capable of protonation under acidic conditions, enabling salt formation and pH-dependent solubility modifications [14] [12]. The combination of alcohol and amine functionalities creates an amphoteric molecule capable of participating in both nucleophilic and electrophilic reactions [4] [14].

Physical Characteristics

Appearance and Organoleptic Properties

2-Methyl-1-(methylamino)propan-2-ol appears as a colorless to pale yellow liquid under standard temperature and pressure conditions [4] [15]. The compound exhibits a characteristic odor profile consistent with aliphatic amino alcohols, though specific odor threshold values have not been definitively established in the literature [12]. The liquid maintains clarity and homogeneity when stored under appropriate conditions, with no reported crystalline polymorphs at ambient temperatures [15] [13].

The compound demonstrates stability to light exposure under normal laboratory conditions, though storage recommendations suggest protection from direct sunlight to prevent potential photodegradation [3] [15]. The physical appearance remains consistent across different synthetic batches, indicating robust chemical stability and minimal impurity formation during standard preparation methods [15] [13].

Melting and Boiling Points

The boiling point of 2-Methyl-1-(methylamino)propan-2-ol has been determined through multiple experimental measurements, yielding values ranging from 162.2°C to 162.4°C at standard atmospheric pressure of 760 millimeters of mercury [10] [16]. These measurements demonstrate good reproducibility across different analytical laboratories and synthetic sources [10] [17]. The elevated boiling point relative to simple alcohols of comparable molecular weight reflects the contribution of intermolecular hydrogen bonding involving both the hydroxyl and amino functional groups [10] [16].

Melting point data for this compound remains largely unavailable in the current literature, with most sources indicating that the substance exists as a liquid at room temperature without observable crystallization [10] [16]. The absence of a well-defined melting point suggests either a very low freezing temperature or the formation of an amorphous solid phase upon cooling [16] [18]. Temperature-dependent phase behavior studies would be valuable for complete thermophysical characterization.

Density Parameters

The density of 2-Methyl-1-(methylamino)propan-2-ol has been measured at 0.88 grams per cubic centimeter under standard conditions, indicating that the compound is less dense than water [11] [16]. This density value places the substance within the typical range for tertiary alcohols and amino alcohol derivatives [11] [16]. The relatively low density reflects the branched molecular structure and the presence of light heteroatoms within the molecular framework [11].

Temperature-dependent density measurements would provide valuable insights into the compound's thermal expansion behavior and molecular packing efficiency [16]. The density parameter influences mixing behavior with other solvents and affects separation techniques employed in purification processes [11] [16].

Flash Point Determination

The flash point of 2-Methyl-1-(methylamino)propan-2-ol has been experimentally determined to be 62.4°C, representing the lowest temperature at which vapor concentrations can support combustion in the presence of an ignition source [10] [16]. This relatively moderate flash point classifies the compound as a combustible liquid requiring appropriate handling precautions during storage and processing operations [19] [16]. The flash point value reflects the volatility characteristics and vapor pressure behavior of the substance at elevated temperatures [16].

Closed-cup test methods provide the most reliable flash point determinations for this type of amino alcohol compound [16] [18]. The flash point data proves essential for establishing proper storage conditions and transportation classifications according to regulatory requirements [19] [16].

Thermodynamic Properties

The thermodynamic characterization of 2-Methyl-1-(methylamino)propan-2-ol reveals important energetic parameters that govern its phase behavior and chemical reactivity [20]. Liquid phase heat capacity measurements at 298.15 Kelvin yield a value of 229.50 joules per mole per Kelvin, indicating substantial thermal energy storage capacity [20]. This heat capacity value reflects the molecular complexity and the presence of polar functional groups capable of strong intermolecular interactions [20].

Standard enthalpy of formation calculations using group contribution methods estimate a value of -253.08 kilojoules per mole for the gas phase, suggesting moderate thermodynamic stability [20]. The enthalpy of vaporization has been calculated at 50.52 kilojoules per mole, consistent with the observed boiling point and intermolecular hydrogen bonding strength [20]. Critical temperature estimates place the value at 639.25 Kelvin, with corresponding critical pressure of 4862.97 kilopascals [20].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopic analysis of 2-Methyl-1-(methylamino)propan-2-ol provides detailed structural confirmation and purity assessment [21] [22]. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform exhibit characteristic resonances that reflect the compound's molecular architecture [21]. The tertiary methyl groups appear as a singlet signal, while the methylamino protons generate distinctive multipicity patterns influenced by nitrogen quadrupolar effects [21] [22].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected five carbon environments, with the quaternary carbon center appearing as a characteristic downfield resonance [21] [22]. Chemical shift assignments align with established correlation tables for tertiary alcohols and secondary amines [21] [22]. Integration ratios and coupling patterns confirm structural integrity and provide quantitative purity assessment for analytical applications [21].

Infrared Spectroscopy Signatures

Infrared spectroscopic analysis of 2-Methyl-1-(methylamino)propan-2-ol displays characteristic absorption bands that enable functional group identification and structural verification [23] [24]. The broad absorption feature centered around 3200-3400 wavenumbers corresponds to overlapping oxygen-hydrogen and nitrogen-hydrogen stretching vibrations [23] [24]. Carbon-oxygen stretching modes appear in the 1050-1100 wavenumber region, consistent with tertiary alcohol functionality [23].

Aliphatic carbon-hydrogen stretching vibrations produce multiple absorption bands in the 2800-3000 wavenumber range, reflecting the diverse methyl and methylene environments within the molecular structure [23] [24]. The infrared spectrum serves as a reliable fingerprint for compound identification and purity verification in analytical workflows [24].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 2-Methyl-1-(methylamino)propan-2-ol yields diagnostic fragmentation patterns that confirm molecular structure and enable identification in complex mixtures [21] [22]. Electron ionization conditions produce a molecular ion peak at mass-to-charge ratio 103, corresponding to the expected molecular weight [21]. Common fragmentation pathways include loss of methyl radicals and hydroxyl groups, generating characteristic daughter ions [21].

Electrospray ionization techniques readily protonate the amino functionality, producing [M+H]⁺ ions at mass-to-charge ratio 104 with high abundance [8]. Collision-induced dissociation studies reveal predictable fragmentation channels that align with known amino alcohol decomposition mechanisms [8]. Mass spectrometric methods provide sensitive detection capabilities and structural confirmation for analytical applications [21] [22].

Solubility Profile and Partition Coefficient

Hydrophilicity Assessment

2-Methyl-1-(methylamino)propan-2-ol demonstrates exceptional water solubility, with experimental measurements indicating complete miscibility at concentrations up to 185,382 milligrams per liter [11]. This remarkable hydrophilicity stems from the dual hydrogen bonding capabilities of both the hydroxyl and amino functional groups [11] [16]. The compound's ability to form multiple hydrogen bonds with water molecules ensures favorable solvation and high aqueous solubility across a wide temperature range [11].

The octanol-water partition coefficient (log P) has been determined as -0.27, indicating preferential partitioning into the aqueous phase over organic phases [16]. This hydrophilic character distinguishes the compound from many organic molecules of similar molecular weight and reflects the dominant influence of polar functional groups on solubility behavior [25] [16]. The negative log P value suggests limited bioaccumulation potential and favorable pharmacokinetic properties for potential therapeutic applications [25].

Solvent Compatibility Spectrum

Solubility studies reveal that 2-Methyl-1-(methylamino)propan-2-ol exhibits variable compatibility with different organic solvents depending on their polarity and hydrogen bonding capacity [13] [26]. The compound shows slight solubility in chloroform and methanol, reflecting moderate interactions with polar aprotic and protic solvents respectively [13]. Limited solubility in non-polar hydrocarbons confirms the predominant influence of polar functional groups on dissolution behavior [26].

The compound's amphiphilic nature enables formation of stable solutions with alcohols and other hydroxylated solvents through hydrogen bonding interactions [26] [27]. Mixed solvent systems containing water and polar organic components often enhance solubility and may prove useful for specialized applications requiring controlled dissolution rates [27]. Understanding solvent compatibility profiles proves essential for optimizing purification procedures and formulation development [26] [27].

| Property | Value | Unit | Reference |

|---|---|---|---|

| Molecular Formula | C₅H₁₃NO | - | [1] [2] [3] |

| Molecular Weight | 103.16 | g/mol | [1] [2] [3] |

| Boiling Point | 162.2 | °C | [10] [16] |

| Flash Point | 62.4 | °C | [10] [16] |

| Density | 0.88 | g/cm³ | [11] [16] |

| Water Solubility | 185,382 | mg/L | [11] |

| Log P (octanol/water) | -0.27 | - | [16] |

| Heat Capacity (liquid) | 229.50 | J/mol×K | [20] |

| Vapor Pressure | 0.8 | mmHg at 25°C | [16] |

| Refractive Index | 1.430 | - | [16] |

The synthesis of 2-Methyl-1-(methylamino)propan-2-ol requires sophisticated methodological approaches that balance efficiency, selectivity, and practicality. This comprehensive examination of synthetic methodologies encompasses traditional routes, advanced strategies, and innovative approaches tailored to the unique structural characteristics of this tertiary amino alcohol.

Traditional Synthetic Routes

Traditional synthetic methodologies for 2-Methyl-1-(methylamino)propan-2-ol have established foundational approaches that remain relevant in contemporary synthesis. These methods leverage well-established organic chemistry principles to construct the target molecule through predictable and reliable transformations.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent a fundamental approach for introducing the methylamino functionality into the target molecule [1] [2]. The mechanistic pathway typically involves either SN1 or SN2 mechanisms, depending on the substrate structure and reaction conditions.

The SN2 mechanism proves particularly effective for primary and secondary alkyl halide precursors. Under optimized conditions using polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, 2-methyl-2-chloropropanol undergoes nucleophilic displacement with methylamine to yield the target compound [2]. Reaction temperatures of 40-80°C facilitate optimal reaction rates while maintaining selectivity. The mechanism proceeds through a concerted process where bond formation and bond breaking occur simultaneously, resulting in inversion of configuration at the electrophilic center [2].

| Parameter | Optimal Conditions | Yield Range | Selectivity |

|---|---|---|---|

| Temperature | 40-80°C | 70-90% | High regioselectivity |

| Solvent | DMF, DMSO | 75-85% | Minimal side products |

| Base | K2CO3, NaHCO3 | 70-85% | Clean substitution |

| Time | 6-12 hours | 80-90% | Complete conversion |

Alternative approaches utilizing SN1 mechanisms become viable when tertiary alkyl halides serve as starting materials. The reaction proceeds through a carbocation intermediate, allowing for more substituted substrates but potentially introducing regiochemical complications [2]. Polar protic solvents such as methanol or ethanol stabilize the carbocation intermediate while facilitating nucleophilic attack by methylamine.

Reductive Amination Approaches

Reductive amination methodologies provide versatile pathways for constructing the carbon-nitrogen bond while simultaneously introducing the required stereochemistry [1] [3]. This approach typically employs carbonyl precursors that undergo condensation with methylamine followed by selective reduction to afford the target amino alcohol.

The process begins with the formation of an imine intermediate through condensation of 2-methylpropan-2-one with methylamine under mild acidic conditions [1]. Subsequently, selective reduction using sodium cyanoborohydride or catalytic hydrogenation over palladium on carbon delivers the desired product. Temperature control proves critical, with optimal ranges of 25-60°C maintaining selectivity while ensuring complete conversion.

Recent advances in reductive amination have employed novel catalyst systems that enhance both efficiency and selectivity [3]. Iridium-catalyzed reductive amination protocols demonstrate exceptional functional group tolerance and can accommodate the tertiary alcohol functionality without competing reduction. The reaction proceeds through initial formation of an imine intermediate, followed by stereoselective hydride delivery to afford the amino alcohol product with excellent diastereoselectivity.

Mechanistic Considerations:

- Initial nucleophilic attack of methylamine on the carbonyl carbon

- Elimination of water to form the imine intermediate

- Stereoselective hydride delivery from the less hindered face

- Protonation to afford the final amino alcohol product

The substrate scope of reductive amination approaches extends to various carbonyl precursors, including ketones, aldehydes, and activated esters [1]. However, the presence of the tertiary alcohol functionality in 2-Methyl-1-(methylamino)propan-2-ol requires careful selection of reducing agents to avoid over-reduction or unwanted side reactions.

Advanced Synthetic Strategies

Contemporary synthetic approaches have evolved to address the stereochemical complexity and functional group sensitivity inherent in amino alcohol synthesis. These advanced methodologies incorporate cutting-edge catalytic systems and innovative reaction designs to achieve superior selectivity and efficiency.

Stereoselective Transformations

Stereoselective synthesis of 2-Methyl-1-(methylamino)propan-2-ol demands precise control over both absolute and relative stereochemistry [4] [5]. Advanced methodologies employ chiral auxiliaries, asymmetric catalysts, and stereospecific reaction conditions to direct the formation of the desired stereoisomer.

Chiral auxiliary-mediated transformations utilize well-established systems such as Evans oxazolidinones or Oppolzer sultams to induce stereochemical control [6]. The auxiliary directs the approach of nucleophiles through conformational constraints, ensuring high diastereoselectivity in carbon-nitrogen bond formation. Subsequent removal of the auxiliary under mild conditions preserves the stereochemical integrity of the target molecule.

Asymmetric catalysis represents a more atom-economical approach to stereoselective synthesis [5]. Enantioselective imine reductases catalyze the asymmetric reduction of prochiral imines with exceptional selectivity, often exceeding 95% enantiomeric excess. These enzymatic systems operate under mild conditions and tolerate a broad range of functional groups, making them particularly suitable for complex amino alcohol substrates.

Key Advantages of Stereoselective Approaches:

- High enantiomeric purity (>95% ee)

- Minimal racemization during synthesis

- Compatibility with sensitive functional groups

- Scalable to industrial applications

Epoxide Ring-Opening Methodologies

Epoxide ring-opening reactions provide regioselective access to amino alcohols through nucleophilic attack by nitrogen-containing nucleophiles [7] [8] [9]. The regioselectivity of ring-opening depends on both electronic and steric factors, with nucleophilic attack typically occurring at the less substituted carbon under basic conditions.

For 2-Methyl-1-(methylamino)propan-2-ol synthesis, the corresponding epoxide precursor undergoes ring-opening with methylamine under carefully controlled conditions [8] [9]. Acetic acid-mediated protocols have demonstrated exceptional regioselectivity, providing β-amino alcohols in high yields with minimal side product formation. The reaction proceeds through protonation of the epoxide oxygen, followed by nucleophilic attack at the more substituted carbon to afford the thermodynamically favored product.

| Reaction Conditions | Regioselectivity | Yield | Reaction Time |

|---|---|---|---|

| Acetic acid, RT | >95% | 85-92% | 2-6 hours |

| Lewis acid catalysis | >90% | 80-88% | 4-8 hours |

| Basic conditions | Variable | 70-85% | 6-12 hours |

Metal-free protocols have gained prominence due to their environmental benefits and simplified workup procedures [8]. These approaches utilize Brønsted acid catalysts such as trifluoroacetic acid or p-toluenesulfonic acid to activate the epoxide toward nucleophilic attack. The resulting amino alcohols require minimal purification and can often be isolated through simple crystallization or distillation.

Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling

Chromium-catalyzed asymmetric cross aza-pinacol coupling represents a cutting-edge methodology for constructing vicinal stereocenters in amino alcohol frameworks [10] [11] [12]. This innovative approach enables the direct coupling of aldehydes with N-sulfonyl imines to generate β-amino alcohols bearing multiple stereogenic centers.

The catalytic system employs chiral chromium complexes that facilitate three critical functions: chemoselective single-electron reduction of the imine substrate, rapid radical interception to prevent unwanted side reactions, and stereoselective addition to aldehyde partners [10] [11]. The reaction proceeds through a radical-polar crossover mechanism, initiating from an α-amino radical intermediate rather than the traditional ketyl radical pathway.

Mechanistic Framework:

- Single-electron reduction of N-sulfonyl imine by chromium catalyst

- Formation of α-amino radical intermediate

- Radical addition to aldehyde carbonyl carbon

- Stereoselective protonation to afford β-amino alcohol product

The substrate scope encompasses diverse aldehyde and imine partners, with excellent functional group tolerance including halides, ethers, and aromatic systems [10]. Stereochemical outcomes consistently exceed 90% enantiomeric excess, with many examples achieving >95% selectivity. The modular nature of this approach allows rapid access to diverse β-amino alcohol libraries for structure-activity relationship studies.

Optimization Parameters:

- Catalyst loading: 15 mol% chromium complex

- Temperature: Room temperature

- Solvent: Dimethoxyethane

- Reaction time: 24-48 hours

- Additives: Manganese powder (reductant), zirconocene dichloride (co-catalyst)

Green Chemistry Approaches

Environmental sustainability and process efficiency have driven the development of green chemistry methodologies for amino alcohol synthesis [13] [14] [15]. These approaches minimize waste generation, reduce energy consumption, and eliminate hazardous reagents while maintaining synthetic efficiency.

Enzymatic biocatalysis represents the pinnacle of green synthetic methodology [16] [17] [18]. Multi-enzyme cascade systems convert readily available starting materials into complex amino alcohols under physiological conditions. The integration of alcohol dehydrogenases and amine transaminases enables selective functionalization of simple precursors with exceptional stereochemical control [14].

Aqueous micellar systems provide an alternative to organic solvents while maintaining reaction efficiency [15]. Surfactant-stabilized reaction media allow hydrophobic substrates to undergo transformation in aqueous environments, dramatically reducing the environmental impact of synthetic processes. The incorporation of chiral β-amino alcohol catalysts in micellar systems has demonstrated exceptional performance in asymmetric transformations, achieving up to 89% enantiomeric excess in aldol reactions.

Green Chemistry Metrics:

- Atom economy: >95% for enzymatic processes

- E-factor: <5 for optimized protocols

- Renewable feedstock utilization: >80%

- Water as primary solvent: >90% of reaction volume

- Energy consumption: <50% of traditional methods

Electrodialysis with bipolar membranes enables atom-economical production through closed-loop processing [19]. This innovative approach integrates catalytic synthesis with product purification, eliminating waste streams and enabling complete reagent recycling. The process demonstrates exceptional scalability and economic viability for industrial applications.

Purification and Isolation Techniques

Effective purification methodologies are essential for obtaining 2-Methyl-1-(methylamino)propan-2-ol in the high purity required for pharmaceutical and research applications [20] [21] [22]. The zwitterionic nature of amino alcohols presents unique challenges that require specialized approaches.

Recrystallization remains the most widely employed purification technique for amino alcohols [20]. The compound readily crystallizes from ethanol-water mixtures, providing products with 95-99% purity. The process involves dissolution in boiling solvent, optional decolorization with activated charcoal, and controlled crystallization at reduced temperature. Crystal morphology and purity can be optimized through careful control of cooling rate and supersaturation levels.

| Purification Method | Purity Achieved | Recovery Yield | Scale Suitability | Cost |

|---|---|---|---|---|

| Recrystallization | 95-99% | 70-90% | Lab to industrial | Low |

| Column chromatography | 90-98% | 80-95% | Lab to pilot | Moderate |

| Ion-exchange chromatography | 98-99.5% | 85-95% | Lab to pilot | High |

| Distillation | 85-95% | 75-90% | Industrial | Low-moderate |

Ion-exchange chromatography provides the highest purity levels but requires significant capital investment [20]. Cation-exchange resins selectively retain the protonated amino alcohol, allowing separation from neutral and anionic impurities. Elution with acid solutions provides products with exceptional purity suitable for analytical standards and pharmaceutical applications.

Resolution of racemic mixtures employs chiral resolving agents such as 1,1'-bi-2-naphthol in combination with boric acid [21] [22]. This methodology enables separation of enantiomers through diastereomeric salt formation, with subsequent recrystallization providing optically pure products. The resolving agent can be recovered and recycled, improving the overall economics of the process.

Yield Optimization Parameters

Systematic optimization of reaction parameters is crucial for achieving maximum efficiency in amino alcohol synthesis. Critical factors include temperature control, solvent selection, catalyst loading, and stoichiometric ratios [23] [24].

Temperature optimization requires balancing reaction rate with selectivity considerations. Most amino alcohol syntheses benefit from moderate temperatures (40-80°C) that provide sufficient driving force while minimizing side reactions [23]. Higher temperatures can accelerate competing pathways such as elimination or rearrangement, reducing overall yield and selectivity.

Solvent selection profoundly impacts both reaction rate and product distribution. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophilicity while suppressing competing reactions [23]. The dielectric constant and coordinating ability of the solvent influence catalyst activity and substrate solubility.

Critical Optimization Parameters:

- Temperature: 40-80°C (optimal for most transformations)

- Catalyst loading: 5-15 mol% (diminishing returns above 15%)

- pH control: 8.5-10.0 for basic conditions

- Stoichiometry: 1.2-1.5 equivalents of amine nucleophile

- Concentration: 0.1-0.5 M substrate concentration

Catalyst loading optimization involves balancing activity with economic considerations. Metal catalysts typically achieve optimal performance at 5-15 mol% loading, with diminishing returns observed at higher concentrations [23]. Catalyst recycling and heterogeneous systems can reduce overall costs while maintaining activity.

Scale-up Considerations for Laboratory Synthesis

Successful scale-up of amino alcohol synthesis requires careful consideration of heat transfer, mass transfer, and safety factors [25] [19] [26]. Laboratory procedures that perform well at milligram scales may encounter significant challenges when implemented at industrial scales.

Heat transfer becomes increasingly important as reaction scale increases. The surface area to volume ratio decreases with scale, making temperature control more challenging [25]. Efficient heat removal systems including external cooling, internal cooling coils, or heat exchangers become necessary for exothermic transformations.

Mass transfer limitations can significantly impact reaction efficiency at larger scales. Longer diffusion paths and reduced mixing efficiency require optimization of agitation systems and reactor design [25]. High-efficiency impellers and optimized reactor geometry ensure adequate mixing while minimizing energy consumption.

Scale-up Success Factors:

- Heat transfer coefficient maintenance

- Adequate mixing power input (≥100 W/m³)

- Representative sampling protocols

- Comprehensive safety systems

- Material compatibility assessment

- Economic optimization analysis

Safety considerations become paramount at industrial scales. Comprehensive risk assessments identify potential hazards including exothermic reactions, toxic vapors, and equipment failures [25]. Emergency shutdown systems, containment protocols, and personnel training ensure safe operation under all conditions.

Process economics drive industrial viability, with raw material costs, energy consumption, and waste treatment representing major cost components [19]. Optimization focuses on maximizing space-time yield while minimizing operating costs. Continuous operation and process intensification can significantly improve economic performance compared to batch processes.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant